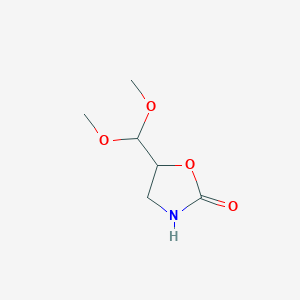
5-(Dimethoxymethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethoxymethyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in pharmaceuticals and organic synthesis. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a dimethoxymethyl group attached to the fifth carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-allylated carbamates with hypervalent iodine compounds, leading to the formation of oxazolidinones . Another method includes the use of an asymmetric aldol reaction followed by a modified Curtius rearrangement, which allows for the efficient construction of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of scalable and efficient synthetic routes. The Curtius rearrangement and aldol reactions are commonly employed due to their high yields and selectivity. These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different pharmacological or chemical properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5-(Dimethoxymethyl)oxazolidin-2-one has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
Mecanismo De Acción
The mechanism of action of 5-(Dimethoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Contezolid: An oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
5-(Dimethoxymethyl)oxazolidin-2-one is unique due to its specific structural features, such as the dimethoxymethyl group, which can influence its reactivity and biological activity. Its versatility in synthetic applications and potential in medicinal chemistry further distinguish it from other oxazolidinones.
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
5-(dimethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO4/c1-9-5(10-2)4-3-7-6(8)11-4/h4-5H,3H2,1-2H3,(H,7,8) |
Clave InChI |
PSGDFXDFGMWSAW-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CNC(=O)O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



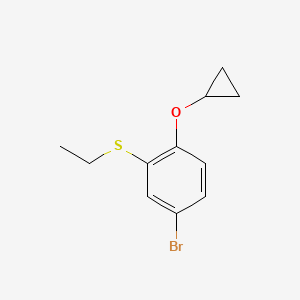
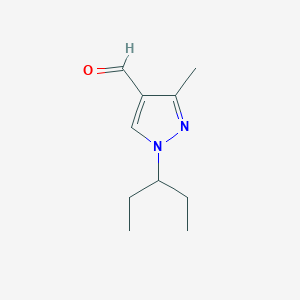
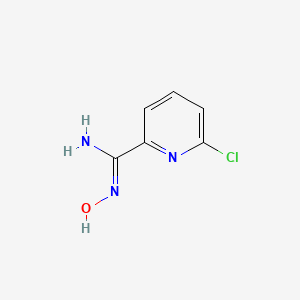
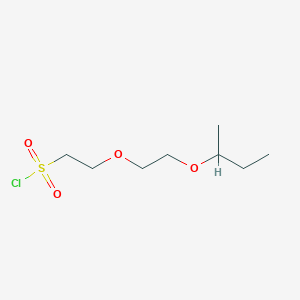
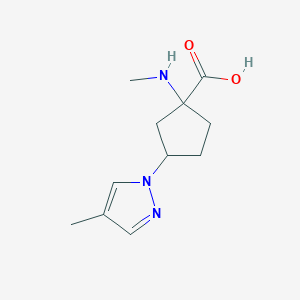
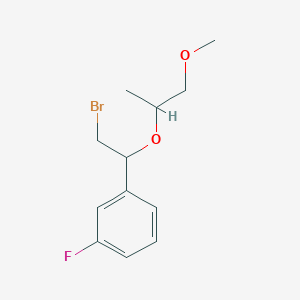
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)

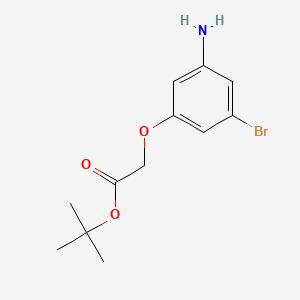
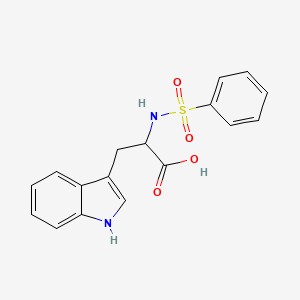
![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)


